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Compound of Interest

Compound Name: Ivermectin EP Impurity H

Cat. No.: B15583142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation mechanism of Ivermectin EP Impurity H,

a critical degradation product of the broad-spectrum antiparasitic agent, Ivermectin.

Understanding the pathways and conditions that lead to the generation of this impurity is

paramount for ensuring the quality, safety, and efficacy of Ivermectin drug products. This

document provides a detailed overview of the chemical identity of Impurity H, its formation

mechanism, and relevant analytical methodologies for its detection and quantification.

Chemical Identity of Ivermectin EP Impurity H
Ivermectin EP Impurity H is chemically known as 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-

arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a. It is also commonly

referred to as the Ivermectin B1a Mono-sugar Derivative or Ivermectin B1a monosaccharide.[1]

[2][3] As its name suggests, this impurity is structurally derived from Ivermectin B1a, the major

component of Ivermectin, through the loss of one of its two oleandrose sugar moieties.
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Identifier Value

Chemical Name

4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-

hexopyranosyl)-5-O-demethyl-22,23-

dihydroavermectin A1a

Common Names
Ivermectin B1a Mono-sugar Derivative,

Ivermectin B1a monosaccharide

CAS Number 71837-27-9

Molecular Formula C41H62O11

Molecular Weight 730.94 g/mol

The Formation Mechanism: Hydrolysis of the
Glycosidic Bond
The primary mechanism for the formation of Ivermectin EP Impurity H is the hydrolysis of the

O-glycosidic bond that links the two sugar residues in the Ivermectin B1a molecule. This

reaction is particularly susceptible to catalysis under acidic conditions.[4][5][6]

The disaccharide chain in Ivermectin is attached at the C13 position of the macrocyclic lactone

ring. Impurity H is formed by the cleavage of the terminal sugar unit. The glycosidic bond is

susceptible to acid-catalyzed hydrolysis, a common reaction for carbohydrates.[7][8] The

presence of hydronium ions (H₃O⁺) in an acidic environment facilitates the cleavage of this

bond.

The proposed mechanism for the acid-catalyzed formation of Ivermectin EP Impurity H is as

follows:

Protonation of the Glycosidic Oxygen: The oxygen atom linking the two sugar moieties acts

as a Lewis base and is protonated by a hydronium ion from the acidic medium. This

protonation makes the glycosidic bond more susceptible to cleavage.

Cleavage of the Glycosidic Bond: The protonated glycosidic bond breaks, leading to the

departure of the terminal sugar molecule as a neutral alcohol. This step results in the
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formation of a resonance-stabilized oxocarbenium ion intermediate on the remaining sugar

attached to the Ivermectin aglycone.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the

anomeric carbon of the oxocarbenium ion.

Deprotonation: The attached water molecule is deprotonated to yield a hydroxyl group,

resulting in the formation of Ivermectin EP Impurity H (the monosaccharide derivative).

Ivermectin B1a
(Disaccharide)

Protonated Glycosidic Oxygen+ H₃O⁺ Oxocarbenium Ion Intermediate
+ Leaving Sugar

Glycosidic Bond
Cleavage Ivermectin EP Impurity H

(Monosaccharide)
+ H₂O, - H₃O⁺

Click to download full resolution via product page

Caption: Acid-catalyzed formation of Ivermectin EP Impurity H.

Studies have shown that the degradation of Ivermectin is significantly accelerated in acidic

environments, leading to the formation of both the monosaccharide (Impurity H) and the

aglycone (loss of both sugars).[4][5] The rate of this hydrolysis is dependent on factors such as

pH and temperature. While alkaline conditions also lead to Ivermectin degradation, the primary

products are typically isomers like 2-epi ivermectin, rather than the hydrolysis products.[6]

Experimental Protocols for Formation and Analysis
The generation and analysis of Ivermectin EP Impurity H are typically performed through

forced degradation studies followed by chromatographic analysis.

Forced Degradation Protocol (Acid Hydrolysis)
This protocol is a generalized procedure based on methodologies described in the literature for

inducing the formation of hydrolysis degradation products.[9][10]

Sample Preparation: Prepare a stock solution of Ivermectin in a suitable organic solvent,

such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Acid Stress:
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To an aliquot of the Ivermectin stock solution, add an equal volume of an aqueous acid

solution (e.g., 0.1 N or 1 N hydrochloric acid).

The final concentration of the drug will be approximately 0.5 mg/mL.

Incubation:

Incubate the solution at a controlled temperature. Common conditions include room

temperature or elevated temperatures (e.g., 60-80°C) to accelerate degradation.

The duration of incubation can range from a few hours to several days, depending on the

acid concentration and temperature.

Neutralization and Dilution:

After the desired stress period, cool the solution to room temperature.

Neutralize the solution by adding an equivalent amount of a suitable base (e.g., 0.1 N or 1

N sodium hydroxide).

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC

analysis.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
HPLC is the most common technique for the separation and quantification of Ivermectin and its

impurities.[11][12][13]
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Parameter Typical Conditions

Column
Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7

µm)

Mobile Phase

A mixture of acetonitrile, methanol, and water in

various proportions. Gradient elution is often

employed for better separation.

Flow Rate 1.0 - 1.5 mL/min

Detection Wavelength 245 nm or 254 nm

Column Temperature 25 - 30 °C

Injection Volume 10 - 20 µL

System Suitability: The HPLC system should be evaluated for its suitability before sample

analysis. This includes parameters like theoretical plates, tailing factor, and resolution between

Ivermectin and its impurities.

Identification and Quantification: Ivermectin EP Impurity H can be identified by comparing the

retention time of the peak in the degraded sample to that of a qualified reference standard.

Quantification is achieved by comparing the peak area of the impurity with that of the reference

standard of a known concentration.

Structural Elucidation
The definitive identification and structural confirmation of Ivermectin EP Impurity H are

achieved through a combination of advanced analytical techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information

and fragmentation patterns that help in identifying the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are used to elucidate the precise chemical structure of the

isolated impurity.[14][15][16]

Experimental Workflow and Logical Relationships
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The overall process for investigating the formation of Ivermectin EP Impurity H can be

visualized as a logical workflow.

Forced Degradation

Analysis and Characterization

Ivermectin Bulk Drug
or Formulation

Acid Hydrolysis
(e.g., HCl, heat)
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Caption: Experimental workflow for the study of Ivermectin EP Impurity H.
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Conclusion
The formation of Ivermectin EP Impurity H is a critical degradation pathway for Ivermectin,

primarily driven by acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar

moieties. A thorough understanding of this mechanism, coupled with robust analytical methods

for its detection and quantification, is essential for the development of stable Ivermectin

formulations and for ensuring compliance with regulatory standards. This guide provides a

foundational understanding for researchers and professionals working to control and monitor

impurities in Ivermectin drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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